

# Spectroscopic data (NMR, IR, Mass Spec) of Cyclomusalenone

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## Compound of Interest

Compound Name: Cyclomusalenone

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## Spectroscopic and Experimental Profile of Cyclohexanone

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexanone, a key intermediate in various industrial syntheses. Due to the lack of available data for a compound named "**Cyclomusalenone**," this document focuses on cyclohexanone, which is likely the intended subject of inquiry. The information presented herein is intended to support research, development, and quality control activities.

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohexanone.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of cyclohexanone are characteristic of its cyclic ketone structure. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Cyclohexanone

| Protons                        | Chemical Shift ( $\delta$ ) in ppm | Multiplicity |
|--------------------------------|------------------------------------|--------------|
| $\alpha$ -CH <sub>2</sub> (4H) | ~2.3                               | Triplet      |
| $\beta$ -CH <sub>2</sub> (4H)  | ~1.8                               | Quintet      |
| $\gamma$ -CH <sub>2</sub> (2H) | ~1.7                               | Quintet      |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Cyclohexanone

| Carbon Atom               | Chemical Shift ( $\delta$ ) in ppm |
|---------------------------|------------------------------------|
| C=O                       | ~212                               |
| $\alpha$ -CH <sub>2</sub> | ~42                                |
| $\beta$ -CH <sub>2</sub>  | ~27                                |
| $\gamma$ -CH <sub>2</sub> | ~25                                |

## Infrared (IR) Spectroscopy

The IR spectrum of cyclohexanone is dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Key IR Absorption Bands for Cyclohexanone

| Functional Group               | Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|--------------------------------|--------------------------------|---------------|
| C=O Stretch                    | ~1715                          | Strong        |
| C-H Stretch (sp <sup>3</sup> ) | 2850-2960                      | Medium-Strong |
| CH <sub>2</sub> Bend           | ~1450                          | Medium        |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cyclohexanone results in a characteristic fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of Cyclohexanone

| m/z | Ion          | Relative Abundance |
|-----|--------------|--------------------|
| 98  | $[M]^+$      | High               |
| 70  | $[M - CO]^+$ | Moderate           |
| 55  | $[C_4H_7]^+$ | High (Base Peak)   |
| 42  | $[C_3H_6]^+$ | High               |

## Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for the characterization of cyclohexanone.

### NMR Spectroscopy

- **Sample Preparation:** A solution of cyclohexanone is prepared in a deuterated solvent (e.g.,  $CDCl_3$ ) at a concentration of approximately 5-10 mg/mL.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **$^1H$  NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- **$^{13}C$  NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is usually required compared to  $^1H$  NMR.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat liquid cyclohexanone is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g.,  $CCl_4$ ) can be prepared.

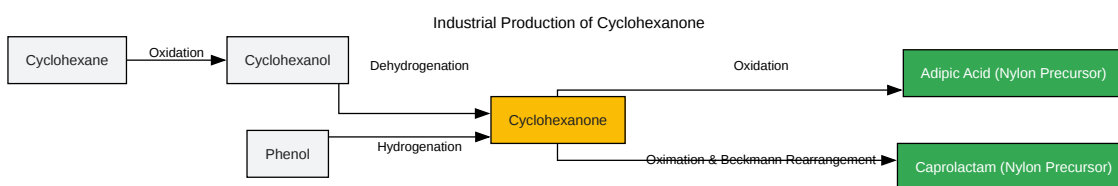
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is collected and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) at 70 eV is the most common method.
- Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).

## Industrial Production of Cyclohexanone

Cyclohexanone is a crucial industrial chemical, primarily serving as a precursor in the production of nylon. The following diagram illustrates the main industrial synthesis routes.



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Caption: Industrial synthesis pathways for Cyclohexanone.

This diagram outlines the two primary methods for the industrial production of cyclohexanone: the oxidation of cyclohexane and the hydrogenation of phenol. It also shows the subsequent conversion of cyclohexanone to adipic acid and caprolactam, which are the monomers used in the production of nylon 6,6 and nylon 6, respectively.

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